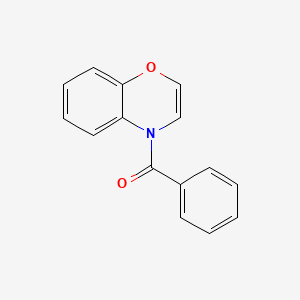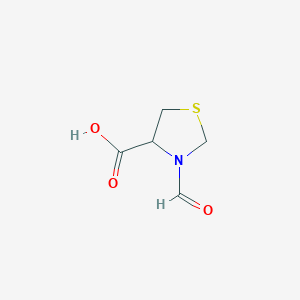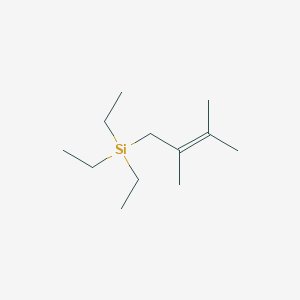![molecular formula C17H21NO2 B14481626 Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate CAS No. 64833-79-0](/img/structure/B14481626.png)
Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate is an organic compound with a complex structure that includes a cyano group, an ester group, and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate typically involves the reaction of an aldehyde with cyanoacetic ester in the presence of a base such as piperidine. The reaction is carried out in ethanol, and the mixture is heated until a precipitate forms . This method is commonly used in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester group can undergo hydrolysis, releasing the active acid form of the compound. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .
類似化合物との比較
Similar Compounds
Ethyl 2-cyano-3-phenyl-2-butenoate: Similar structure but lacks the substituted phenyl ring.
Methyl 2-cyano-3-phenylprop-2-enoate: Similar ester and cyano groups but different alkyl substituent.
2-Cyano-3-(4-ethoxyphenyl)acrylic acid: Similar cyano and phenyl groups but different ester group.
Uniqueness
Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate is unique due to the presence of the 2-methylpropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds.
特性
CAS番号 |
64833-79-0 |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC名 |
ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate |
InChI |
InChI=1S/C17H21NO2/c1-5-20-17(19)16(11-18)13(4)15-8-6-14(7-9-15)10-12(2)3/h6-9,12H,5,10H2,1-4H3 |
InChIキー |
RJMWRSIDLBHETN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(C)C1=CC=C(C=C1)CC(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)
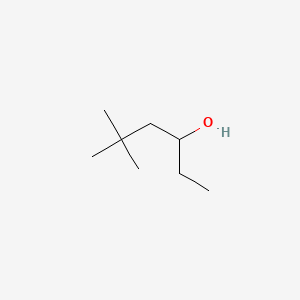


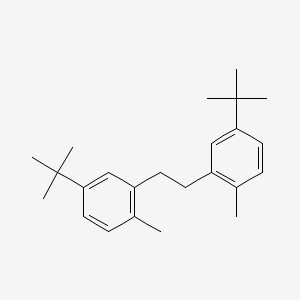
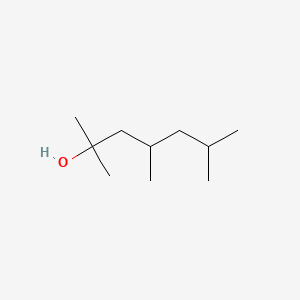
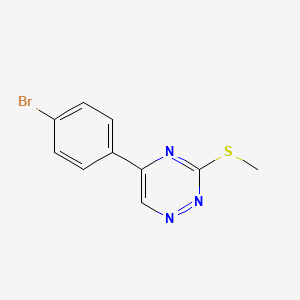
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)
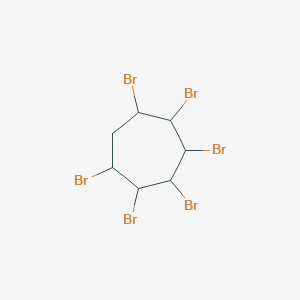
![7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene](/img/structure/B14481610.png)
